Product packaging for Gestrinone(Cat. No.:CAS No. 16320-04-0)

Gestrinone

货号: B1671454
CAS 编号: 16320-04-0
分子量: 308.4 g/mol
InChI 键: BJJXHLWLUDYTGC-ANULTFPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gestrinone (CAS 16320-04-0) is a synthetic steroid derived from 19-nortestosterone, serving as a valuable tool in pharmacological and endocrine research . It is characterized by a complex mechanism of action, functioning as a multi-receptor modulator. This compound exhibits antiprogestogenic, androgenic, and antiestrogenic properties, making it a compound of significant interest for studying hormone-responsive systems . In research settings, this compound is primarily used to investigate conditions influenced by steroid hormones. Its primary approved clinical use is in the treatment of endometriosis, where it promotes the regression of endometrial tissue . Studies have also explored its application in models of uterine fibroids (leiomyoma), where it has been shown to reduce tumor volume . The main value of this compound for researchers lies in its multifaceted pharmacology. It acts as a partial agonist/antagonist (selective progesterone receptor modulator) of the progesterone receptor and a weak agonist of the androgen receptor . Furthermore, it suppresses the hypothalamic-pituitary axis, inhibiting the mid-cycle surge of gonadotropins (LH and FSH), which leads to reduced ovarian steroidogenesis . It also decreases sex hormone-binding globulin (SHBG), increasing the fraction of free testosterone . Researchers should note that the effects of this compound are route-dependent. For instance, vaginal administration has been associated with fewer androgenic side effects compared to oral administration while maintaining effectiveness . Its molecular formula is C 21 H 24 O 2 , with a molecular weight of 308.4 g/mol . After administration, it has an elimination half-life of approximately 24-27 hours and is metabolized in the liver via hydroxylation, with excretion in both urine and feces . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O2 B1671454 Gestrinone CAS No. 16320-04-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023094
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16320-04-0
Record name Gestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16320-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestrinone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-152
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Pharmacological Mechanisms of Action of Gestrinone

Molecular Interactions with Steroid Receptors

Gestrinone exerts its effects primarily through interactions with various steroid hormone receptors, modulating their activity and influencing downstream physiological processes.

Progesterone (B1679170) Receptor (PR) Binding and Activity Profile

This compound exhibits a high affinity for the progesterone receptor (PR) fishersci.co.uk. Its activity profile at the PR is complex, demonstrating mixed progestogenic and antiprogestogenic properties, effectively functioning as a partial agonist or a selective progesterone receptor modulator (SPRM) fishersci.co.uk. While the this compound-PR complex shows poor translocation to the nucleus, leading predominantly to an anti-progestogenic effect, some progestomimetic actions have also been observed wikipedia.orgguidetopharmacology.org. A notable effect is its anti-progesterone activity on endometrial tissue and ectopic endometrial implants fishersci.canih.gov. By inhibiting the effects of endogenous progesterone, this compound reduces the growth and activity of endometrial tissue. Furthermore, it exerts strong progestogenic activity through the β progesterone receptor (PRβ), which leads to increased expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and ovarian aromatase.

Androgen Receptor (AR) Binding and Activity Profile

This compound binds to the androgen receptor (AR) with relatively high affinity, and in some studies, it has shown the highest binding affinity among steroid receptors wikipedia.orgguidetopharmacology.org. It acts as a weak agonist of the AR, classifying it as an anabolic-androgenic steroid (AAS) fishersci.co.uk. This interaction with the AR contributes to its mild androgenic and anabolic effects wikipedia.org. Through its binding to AR, this compound can lead to a reduction in estrogen production by inhibiting aromatase activity wikipedia.org. In in vitro studies, it has demonstrated moderate agonist activity on prostatic androgen receptors, although this activity was found to be low in several in vivo experiments nih.gov.

Estrogen Receptor (ER) Binding and Modulation

This compound binds to the estrogen receptor (ER) with a relatively "avid" affinity fishersci.co.uk, and is described as binding moderately well to estrogen receptors wikipedia.org. Despite its ability to occupy ERs, the this compound-ER complex does not efficiently activate estrogen-responsive genes, which contributes significantly to its potent antiestrogenic action wikipedia.orgguidetopharmacology.org. This strong antiestrogenic profile is considered a prominent pharmacological feature of this compound wikipedia.org. Its anti-estrogenic action is further enhanced by the inhibition of aromatase and the modulation of inflammatory pathways wikipedia.org. This compound also exhibits functional antiestrogenic activity within the endometrium fishersci.co.uknih.gov, with its anti-estrogenic potential being increased by the action of enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase.

Interaction with Aldosterone (B195564) and Glucocorticoid Receptors

Research indicates that this compound displays an affinity for both aldosterone and glucocorticoid receptors wikipedia.orgguidetopharmacology.org. It has been noted to exert an antagonistic action on glucocorticoid receptors. Additionally, this compound possesses anti-aldosterone characteristics and demonstrates an affinity for aldosterone receptors.

Influence on Sex Hormone-Binding Globulin (SHBG)

A significant aspect of this compound's pharmacological profile is its influence on Sex Hormone-Binding Globulin (SHBG). This compound decreases circulating levels of SHBG fishersci.cafishersci.co.uknih.govwikipedia.orgguidetopharmacology.org. This reduction in SHBG leads to an increase in the levels of free testosterone (B1683101), which is the biologically active form of the hormone fishersci.cafishersci.co.ukwikipedia.orgguidetopharmacology.org. This compound also interacts with estrogen receptors, which contributes to reducing the binding of SHBG to testosterone in the plasma wikipedia.org. While some research suggests that this compound does not appear to bind directly to SHBG fishersci.co.uk, it exhibits antagonist activity against SHBG wikipedia.orgguidetopharmacology.org, which likely contributes to its effect on SHBG levels.

The following table summarizes the relative binding affinities of this compound to various steroid receptors:

ReceptorRelative Affinity (%) (Reference Ligand = 100%) fishersci.co.uk
Progesterone Receptor (PR)75–76
Androgen Receptor (AR)83–85
Estrogen Receptor (ER)<0.1
Glucocorticoid Receptor (GR)3–10
Mineralocorticoid Receptor (MR)77

Endocrine System Regulation by this compound

This compound significantly influences the endocrine system, primarily by acting on the hypothalamic-pituitary-gonadal axis. It inhibits the release of pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH) fishersci.cafishersci.co.uknih.gov. This inhibition includes the suppression of the mid-cycle surge of LH and FSH, though it may not significantly affect basal levels of these hormones fishersci.co.uknih.gov. The suppression of gonadotropins leads to diminished ovarian steroidogenesis and a subsequent decrease in ovarian estrogen production wikipedia.org. This decline in ovarian hormone secretion rapidly results in the atrophy of endometrial tissue fishersci.canih.gov. This compound also possesses anti-gonadal properties fishersci.canih.gov. Beyond its central actions, this compound directly affects the endometrium and ectopic endometrial receptors, leading to endometrial and ectopic endometrial atrophy through its anti-progesterone and anti-estrogen effects fishersci.canih.gov. Studies have shown that this compound can cause a reduction in circulating estradiol (B170435) levels by approximately 50% fishersci.co.uk. The compound has also been noted to induce atrophy of the endometrial tissue within the uterus, resulting in a thinner endometrial lining.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Inhibition

The primary action of this compound involves the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis. drugbank.comprobes-drugs.org It achieves this by decreasing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. patsnap.com This central action subsequently leads to a reduction in the release of gonadotropins from the pituitary gland. nih.govdrugbank.compatsnap.com While its inhibitory effect on gonadotropin synthesis is considered weak, the suppression of their release is a key aspect of its mechanism. drugbank.comprobes-drugs.org

Gonadotropin Secretion Suppression (LH and FSH)

A direct consequence of HPG axis inhibition is the suppression of gonadotropin secretion, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govdrugbank.compatsnap.comendonews.com this compound significantly suppresses the mid-cycle surge of LH and FSH, although it may not affect their basal levels. wikipedia.org This suppression contributes to its anti-gonadal properties and leads to a decline in ovarian hormone secretion. nih.govdrugbank.comwikipedia.org Scientific studies have established that this compound significantly diminishes LH and FSH levels, as observed in ovariectomized rats. researchgate.net

Ovarian Steroidogenesis Inhibition

The reduced secretion of LH and FSH, mediated by this compound's action on the HPG axis, results in diminished ovarian steroidogenesis. patsnap.comwikipedia.org This leads to a decrease in the production of key ovarian steroids, including estrogen (such as 17 beta-estradiol and estrone) and progesterone. nih.govdrugbank.compatsnap.com Studies have shown that while gonadotropins, prolactin, 17 beta-estradiol, estrone (B1671321), progesterone, androstenedione (B190577), and dehydroepiandrosterone (B1670201) sulfate (B86663) generally remain within the physiological follicular phase range, total testosterone and sex hormone-binding globulin (SHBG) levels decrease, and free testosterone levels slightly increase. drugbank.comresearchgate.net

Table 1: Hormonal Changes Induced by this compound Treatment

Hormone/ParameterEffect of this compound TreatmentReference
LH (Luteinizing Hormone)Suppressed peak levels drugbank.comwikipedia.org
FSH (Follicle-Stimulating Hormone)Suppressed peak levels drugbank.comwikipedia.org
Ovarian Estrogen ProductionDecreased nih.govdrugbank.compatsnap.com
Progesterone ProductionDecreased drugbank.com
Total Testosterone (TT)Decreased drugbank.comresearchgate.net
Free Testosterone (FT)Slightly Increased drugbank.comresearchgate.net
Sex Hormone-Binding Globulin (SHBG)Decreased drugbank.comwikipedia.orgnih.gov

Cellular and Tissue-Level Effects

Beyond its systemic hormonal regulation, this compound exerts direct effects on various cells and tissues, particularly those involved in estrogen-dependent conditions.

Endometrial Atrophy Induction Mechanisms

This compound's impact on the endometrium is characterized by the induction of atrophy, leading to a thinner endometrial lining. patsnap.com This atrophic effect is primarily driven by the decline in ovarian hormone secretion, particularly estrogen, which rapidly leads to the regression of endometrial tissue. nih.govdrugbank.comprobes-drugs.org Additionally, this compound has direct anti-progesterone and anti-estrogen effects on endometrial and ectopic endometrial receptors, contributing to the reduction in growth and activity of endometrial tissue in both uterine and ectopic locations. nih.govdrugbank.compatsnap.comwho.int This mechanism is crucial for alleviating symptoms associated with conditions like endometriosis by decreasing the proliferation of endometrial lesions. patsnap.com

Direct Effects on Endometrial and Ectopic Endometrial Receptors

This compound interacts directly with various steroid hormone receptors present in both the endometrium and ectopic endometrial implants. nih.govdrugbank.comprobes-drugs.org Its binding affinities are notable: it exhibits the highest affinity for androgen receptors (ARs), followed by progesterone receptors (PRs), and to a lesser extent, estrogen receptors (ERs). mdpi.com

Table 2: this compound's Binding Affinity to Steroid Receptors

Receptor TypeBinding Affinity LevelReference
Androgen Receptors (ARs)Highest mdpi.com
Progesterone Receptors (PRs)Moderate mdpi.com
Estrogen Receptors (ERs)Lower mdpi.com

While this compound possesses weak agonist activity on progesterone receptors in certain experimental systems (e.g., rabbit endometrium), its predominant action in human endometrial tissue is anti-progestogenic. drugbank.comprobes-drugs.org The this compound-PR complex is poorly translocated to the nucleus, contributing to its anti-progestogenic effect. mdpi.com Furthermore, its binding to ARs can lead to a reduction in estrogen production by inhibiting aromatase activity, which further suppresses endometrial proliferation. patsnap.comnih.govmdpi.comoatext.com Despite binding to ERs, the this compound-ER complex does not efficiently activate estrogen-responsive genes, reinforcing its potent anti-estrogenic profile, which is considered a striking pharmacological feature. mdpi.com

Anti-inflammatory Properties in Target Tissues

This compound exhibits significant anti-inflammatory properties in target tissues, particularly in the uterus and endometriotic lesions. nih.govmdpi.comnih.gov This anti-inflammatory action is partly attributed to its ability to modulate inflammatory pathways, such as through the nuclear factor kappa B (NF-κB) signaling. mdpi.comoatext.comnih.govaustinpublishinggroup.com It also reduces aromatase's action, contributing to its anti-estrogenic potential, as estrogens can increase cyclooxygenase-2 (Cox-2) activity, leading to increased prostaglandin (B15479496) production and inflammation. oatext.comnih.gov The reduction in inflammation is linked to the activation of androgen receptors by this compound and the concomitant blockade of NF-κB activity. oatext.comaustinpublishinggroup.comaustinpublishinggroup.com Moreover, testosterone itself, whose free levels are increased by this compound, is known to decrease inflammation and relieve pain by inhibiting the NF-κB pathway. austinpublishinggroup.comaustinpublishinggroup.com this compound also leads to a significant decrease in Vascular Endothelial Growth Factor (VEGF) expression in the endometrium, which is relevant given that VEGF gene transcription is dependent on NF-κB activation. austinpublishinggroup.comaustinpublishinggroup.com

Modulation of Enzyme Activity (e.g., Aromatase, 17β-Hydroxysteroid Dehydrogenase)

Furthermore, this compound's anti-estrogenic potency is increased by its action on 17β-hydroxysteroid dehydrogenase enzymes nih.govalfa-chemistry.com. Specifically, this compound has been shown to increase the expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) uni.luciteab.com. 17β-HSD2 is crucial for facilitating the metabolism of the more potent estrogen, estradiol, into the less potent estrone uni.luciteab.comwikipedia.org. Conversely, 17β-HSD1 is involved in the reduction of estrone to estradiol wikipedia.org. This dual inhibitory mechanism, by promoting the conversion of estradiol to estrone and limiting the reverse conversion, contributes to a reduction in local estradiol concentrations, thereby mitigating its pathological effects citeab.com.

Metabolic Pathways and Biotransformation

This compound undergoes active metabolic processing primarily in the liver fishersci.benih.govnih.govwikipedia.org. Its biotransformation pathways are not extensive, with hydroxylation identified as the main metabolic route fishersci.benih.govnih.gov. In addition to hydroxylation, this compound and its metabolites are also subject to glucuronide conjugation, a Phase II metabolic reaction facilitating their excretion.

Hepatic Hydroxylation and Metabolite Activity

The primary metabolic pathway for this compound in the liver involves hydroxylation fishersci.benih.govnih.gov. This process leads to the formation of several metabolites. The main conjugated metabolites identified are 16β-hydroxy,13-ethyl (1-OH) this compound and D-homo this compound fishersci.benih.govnih.gov. In vitro studies have demonstrated that these hydroxylated metabolites retain biological activity, although their potency is weaker compared to the parent compound, this compound fishersci.benih.govnih.gov. Other hydroxylated metabolites at positions such as C-2, C-6, C-16, or C-18 have also been reported. Research using in vitro human liver preparations has detected four closely eluting hydroxylated Phase I metabolites of this compound. Furthermore, some studies have indicated the presence of unidentified hydroxylated metabolites that are excreted as glucuronides.

Excretion Pathways and Half-Life

This compound and its metabolites are primarily eliminated from the body through both urine and feces wikipedia.org. Approximately 40-45% of an administered dose is excreted in the urine, while 30-35% is eliminated via the feces nih.gov. Renal excretion of the unchanged drug accounts for less than 1% nih.gov.

The plasma half-life of this compound is reported to be approximately 24 hours fishersci.benih.govwikipedia.org. Another source indicates a slightly longer elimination half-life of 27.3 hours. Importantly, the metabolites of this compound can be detected for a significantly longer period than the parent compound. For instance, a hydroxylated metabolite has been observed in urine for up to 10 days following administration in animal studies. In human studies, both hydroxylated and glucuronide-conjugated metabolites have been detected, highlighting their extended presence in the body compared to the parent drug.

Pharmacokinetic Data for this compound

ParameterValueSource
Plasma Half-Life~24 hours; 27.3 hours fishersci.benih.govwikipedia.org,
Excretion (Urine)40-45% of dose nih.gov
Excretion (Feces)30-35% of dose nih.gov
Renal Excretion (Unchanged Drug)< 1% nih.gov

Therapeutic Efficacy and Clinical Research Applications of Gestrinone

Endometriosis Management

Gestrinone has demonstrated significant efficacy in the management of endometriosis, a chronic condition characterized by the growth of endometrial-like tissue outside the uterus. Clinical studies have focused on its ability to alleviate pain, reduce the size of endometriotic lesions, impact fertility, and provide long-term relief.

Clinical Outcomes: Pain Alleviation (Dysmenorrhea, Pelvic Pain, Dyspareunia)

Clinical trials have consistently shown that this compound effectively reduces pain symptoms associated with endometriosis, including dysmenorrhea (painful menstruation), nonmenstrual pelvic pain, and dyspareunia (painful intercourse). nih.govmedznat.runih.govendonews.com In a study comparing this compound to leuprolide acetate (B1210297), both treatments resulted in significant improvements in all three pain symptoms. nih.gov Another study noted that patients with pelvic pain experienced almost complete remission of their symptoms during treatment. popline.org Symptomatic relief is often achieved within the first month of treatment, with most patients becoming symptom-free by the third month. elmeco.com.br One clinical trial reported that painful symptoms were relieved in all patients within two months of starting therapy. drugbank.com

Table 1: Pain Alleviation in Endometriosis with this compound

Pain Symptom Study Findings
Dysmenorrhea Significant reduction observed in multiple studies. nih.govmedznat.runih.govendonews.com
Pelvic Pain Almost complete remission of pain symptoms during treatment. popline.org Significant improvements noted. nih.govmedznat.runih.govendonews.com
Dyspareunia Significant improvements observed. nih.gov Except for one patient with severe endometriosis, all subjects were free of dyspareunia by the second month of treatment. elmeco.com.br

Morphological Response of Endometriotic Lesions

This compound has been shown to induce a reduction in the size and extent of endometriotic lesions. endonews.comnih.gov Repeat laparoscopy after treatment has confirmed a decrease in the extent of active endometriotic deposits. researchgate.net A study involving women with mild or moderate endometriosis showed a significant decrease in the mean laparoscopic score after six months of treatment. drugbank.com A systematic review and meta-analysis also concluded that this compound reduced the morphologic ovarian response when compared to other medication therapies. medznat.ru This is attributed to this compound's ability to induce endometrial atrophy. nih.gov

Impact on Fertility and Pregnancy Rates in Endometriosis

The impact of this compound on fertility in women with endometriosis has been a key area of investigation. Several studies have reported an increase in pregnancy rates following treatment. medznat.runih.govendonews.com In one clinical trial, of nine women who desired to conceive, six became pregnant within two years after treatment termination, resulting in a 66% conception rate. elmeco.com.br Another study reported a pregnancy rate of 25% after treatment. popline.org A comparative study found a cumulative pregnancy rate of 33% in patients treated with this compound eighteen months after stopping treatment. nih.gov However, it is worth noting that a combination therapy of mifepristone (B1683876) and this compound showed a total pregnancy rate of 72.0% within one year of follow-up. nih.gov

Table 2: Pregnancy Rates Following this compound Treatment for Endometriosis

Study Pregnancy Rate Follow-up Period
Coutinho et al. 66% (6 out of 9 patients who desired conception) Within 2 years post-treatment
Fedele et al. 33% 18 months post-treatment
Thai Study 25% Within 6 months post-treatment
Wang et al. (Combination Therapy) 72.0% 1 year post-treatment

Long-term Efficacy and Recurrence Rates in Endometriosis

The long-term effectiveness of this compound and the recurrence of endometriosis symptoms after treatment cessation are important considerations. In one study, pain symptoms recurred in 57% of the this compound group during the follow-up period. nih.gov Another long-term follow-up study over five years found that "success" (remission of endometriosis) was observed in 36% of patients in the this compound group, with a "failure" rate of 40%. nih.gov In a separate trial, endometriosis recurred in three patients within six months after an initial eight-month course of treatment. elmeco.com.br A comparative study with a gonadotropin-releasing hormone agonist suggested a tendency for prolonged pain reduction after this compound treatment. nih.gov

Uterine Fibroid (Leiomyoma) Treatment

This compound has also been investigated for the treatment of uterine fibroids, also known as leiomyomas, which are common non-cancerous tumors of the uterus.

Reduction in Uterine and Fibroid Volume

Clinical studies have demonstrated that this compound can effectively reduce the volume of both the uterus and individual fibroids. nih.govnih.govresearchgate.net In a study of 24 women with large myomatous uteri, the mean uterine volume decreased from 724.9 cm³ to 450.73 cm³ after six months of treatment. nih.gov For patients treated for a full year, the mean uterine volume decreased from 689.73 cm³ to 329.22 cm³. nih.gov Another study involving over 300 women found that this compound induced regression of uterine myomas, with a marked reduction in uterine volume observed during the first six months of treatment. nih.govscite.ai An observational study in Italy showed a 32% reduction in uterine volume in premenopausal women treated with this compound for six months. researchgate.net This reduction in volume is also associated with the alleviation of symptoms such as abdominal discomfort and dysuria. nih.gov

Table 3: Reduction in Uterine Volume with this compound Treatment for Uterine Fibroids

Study Initial Mean Uterine Volume Final Mean Uterine Volume Treatment Duration
Coutinho et al. (1989) 724.9 cm³ 450.73 cm³ 6 months
Coutinho et al. (1989) 689.73 cm³ 329.22 cm³ 1 year
La Vecchia et al. (as cited in Stewart, 2001) Not specified 32% reduction 6 months

Effects on Uterine Blood Supply

This compound has been observed to affect the blood supply to the uterus, particularly in the context of uterine leiomyomata (fibroids). Research indicates that the administration of this compound can lead to a reduction in uterine artery blood perfusion. researchgate.netnih.gov This effect is demonstrated by changes in the pulsatility index (PI), a measure of vascular impedance to blood flow. researchgate.net

In a clinical study involving premenopausal women with uterine fibroids, treatment with this compound over a six-month period resulted in a notable increase in the uterine artery PI. researchgate.net This suggests an increase in vascular resistance and a corresponding decrease in blood flow. The reduction in uterine and fibroid volume observed during treatment is considered to be a consequence of this diminished blood perfusion, which is secondary to the state of hypogonadism induced by this compound. researchgate.net The compound's antiestrogen (B12405530) and antiprogesterone properties are central to its mechanism, leading to the suppression of ovarian secretions and subsequent atrophy of endometrial tissue. researchgate.net

Clinical Findings on this compound's Effect on Uterine Blood Supply researchgate.net
ParameterObservationImplication
Uterine Artery Pulsatility Index (PI)Significantly increased over a 6-month treatment periodIncreased vascular impedance and reduced blood flow to the uterus
Uterine & Myoma VolumeReduced over a 6-month treatment periodRegression of fibroid tissue, linked to decreased blood perfusion

Investigational and Emerging Clinical Applications

Contraceptive Potential: Inhibition of Implantation

This compound has been investigated for its potential as a contraceptive agent, with research indicating its primary mechanism of action is the inhibition of implantation rather than the inhibition of ovulation. drugbank.comnih.govnih.gov Studies suggest that this compound acts directly on the endometrium, altering its receptivity to a fertilized egg. drugbank.comnih.gov

A preliminary investigation into its use for emergency contraception found that when administered during the periovulatory period, this compound did not significantly affect follicular development, ovulation, the length of the menstrual cycle, or serum levels of estradiol (B170435) and progesterone (B1679170). nih.gov However, it did induce a notable change in the endometrium by decreasing the expression of progesterone receptors (PR). nih.gov This alteration in the hormonal receptor environment of the endometrium is believed to be the key factor in preventing implantation. drugbank.comnih.gov

Further research has demonstrated the practical application of this compound in contraception. A multicenter study using this compound administered via silastic subcutaneous implants found its contraceptive effect to be as effective as the levonorgestrel (B1675169) implant. mdpi.comnih.gov One of the notable characteristics of this compound in this application is its ability to induce a prolonged period of amenorrhea. mdpi.comnih.gov

Effects of Periovulatory this compound on Reproductive Parameters nih.gov
ParameterFinding
Follicular Development & OvulationUnaffected
Menstrual Cycle LengthUnaffected
Serum Estradiol (E2) & Progesterone (P) LevelsUnaffected
Endometrial Progesterone Receptor (PR) ExpressionDecreased

Role in Estrogen-Dependent Conditions Beyond Endometriosis and Fibroids

This compound's therapeutic potential extends to other estrogen-dependent conditions due to its antiestrogenic and antiprogestogenic properties. wikipedia.orgnih.gov

Hypermenorrhea and Menorrhagia

This compound has been effectively used to manage conditions characterized by excessive menstrual bleeding, such as hypermenorrhea and menorrhagia. wikipedia.orgnih.gov A clinical study involving 19 women with confirmed menorrhagia (menstrual blood loss greater than 80 ml) demonstrated significant efficacy. nih.gov In this study, treatment with this compound resulted in amenorrhea (the absence of menstruation) in a majority of the participants. nih.gov A substantial portion of the remaining subjects experienced a marked reduction in menstrual blood loss, while a smaller group did not respond to the treatment. nih.gov The prolonged amenorrhea induced by this compound makes it a valuable therapeutic option for addressing chronic anemia that can result from heavy menstrual flows. mdpi.comnih.gov

Efficacy of this compound in the Treatment of Menorrhagia (n=19) nih.gov
Clinical OutcomeNumber of PatientsPercentage of Patients
Amenorrhea10~53%
Markedly Reduced Menstrual Blood Loss5~26%
No Response4~21%
Premenstrual Dysphoric Disorder

This compound is considered a significant therapeutic possibility for treating menstrual dysphoric disorder, also known as premenstrual dysphoric disorder (PMDD). mdpi.comnih.govnih.gov As a progestin, this compound is understood to act on the central nervous system, which may play a role in improving the symptoms of mood disorders associated with PMDD. nih.gov Its effectiveness in this condition has been noted, particularly in patients who also have a need for contraception. mdpi.comnih.gov The mechanism is thought to be similar to other progestins, like nestorone, which exhibit a neuroprotective effect through binding to brain progesterone receptors. nih.gov

Fibrocystic Breast Disease

This compound has been shown to be effective in the treatment of fibrocystic breast disease, a benign condition characterized by nodularity and pain. nih.govelmeco.com.br Its potent anti-estrogen and anti-progesterone properties are key to its therapeutic action in this context. elmeco.com.br

Clinical trials have documented the regression of breast nodules following this compound therapy. nih.govelmeco.com.br In one study of 28 patients, a significant number experienced complete elimination of nodularity within the first three to six months of treatment. nih.govelmeco.com.br Even in cases where masses were not completely eliminated, a substantial reduction in nodularity was observed. nih.gov A key benefit reported by most patients was the rapid elimination of associated pain and tenderness, often within the first two weeks of starting therapy. nih.govelmeco.com.br Another randomized, placebo-controlled trial involving 105 patients found that this compound treatment resulted in clinical improvement in over half of the patients and complete resolution of symptoms in more than a fifth of the cases. sciensage.info

Clinical Trial Outcomes of this compound for Fibrocystic Breast Disease
StudyKey FindingPatient CohortSource
Observational StudyComplete elimination of nodularity in 20 of 28 patients (71%) within 9 months.28 patients nih.govelmeco.com.br
Observational StudyElimination of pain and tenderness in most cases within the first 2 weeks.28 patients nih.govelmeco.com.br
Randomized Controlled TrialClinical improvement in 55% of patients.105 patients sciensage.info
Randomized Controlled TrialComplete resolution of symptoms in 22% of patients.105 patients sciensage.info
Lipedema Management

Lipedema is a chronic condition characterized by a symmetric buildup of adipose tissue in the legs and arms, which can be painful. Recent research has begun to explore the hormonal underpinnings of lipedema, suggesting a connection to gynecological conditions influenced by estrogen. researchgate.net In this context, this compound has been proposed as a potential therapeutic option. researchgate.netnih.gov Its potential utility in lipedema management stems from its ability to modulate specific hormonal pathways. researchgate.net

This compound's therapeutic potential is linked to its anti-inflammatory properties and its ability to counteract progesterone resistance. researchgate.net It has been shown to increase the expression of 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2), an enzyme that metabolizes the potent estrogen, estradiol, into the less potent estrone (B1671321). researchgate.net This action could reduce the pathological effects of estradiol on adipose tissue. researchgate.net Furthermore, this compound has been observed to decrease the activity of ovarian aromatase and the expression of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), both of which are involved in estrogen synthesis. researchgate.net By modulating these hormonal imbalances, this compound represents a promising area of investigation for managing lipedema. researchgate.net While the concept is supported by its mechanism of action, further clinical trials are needed to validate its efficacy in this specific patient population. researchgate.net

Sarcopenia and Muscle Mass Modulation

Sarcopenia, the age-related loss of muscle mass and function, is a growing concern in aging populations. swissinfo.ch The anabolic properties of certain steroids have led to research into their potential for muscle mass modulation. This compound, a 19-norsteroid derivative, exhibits androgenic and anabolic effects, which have garnered interest for its potential application in combating sarcopenia. nih.govnih.gov

The molecule is expected to provide benefits in improving muscle mass in patients with sarcopenia due to its androgenic and antiestrogenic characteristics. nih.govmdpi.com This anabolic effect is considered a desirable attribute, particularly for older women experiencing reduced muscle mass. nih.gov The mechanism behind this is linked to its activity as a weak agonist of the androgen receptor. wikipedia.org this compound has been explored for aesthetic purposes, with subcutaneous implants used off-label to promote increased muscle mass and reduce body fat, leveraging its anabolic action and impact on metabolism. nih.gov While progestins as a class have not been approved for treating sarcopenia due to insufficient research, some synthetic progestins have shown potential in influencing muscle protein synthesis. frontiersin.org The unique profile of this compound suggests a potential role in muscle mass modulation, though more targeted research is required to establish its clinical efficacy and application in treating sarcopenia. nih.govmdpi.com

Comparative Clinical Research and Meta Analyses of Gestrinone

Comparative Efficacy Studies

Clinical research comparing gestrinone and danazol (B1669791) for the treatment of endometriosis has found that both compounds are effective in managing symptoms associated with the condition. slideshare.net Studies have demonstrated a marked improvement in pain symptoms in patients treated with either this compound or danazol. nih.gov

In terms of fertility outcomes following treatment, the reestablishment of menstrual patterns and subsequent pregnancy rates were also nearly alike in both groups. nih.govnih.gov One study reported a cumulative pregnancy rate of 33% in the this compound group and 40% in the danazol group 18 months after treatment cessation. nih.gov However, pain symptoms recurred in 57% of the this compound group and 53% of the danazol group during the follow-up period. nih.gov While efficacy is comparable, some research suggests this compound is better tolerated by patients. nih.gov

Table 1: this compound vs. Danazol Efficacy in Endometriosis

Outcome Measure This compound Danazol Finding
Symptom Improvement Similar Similar Both treatments showed marked improvement in pain symptoms. nih.govnih.gov
Disease Reduction Not Significantly Different Not Significantly Different Repeat laparoscopy did not reveal significant differences in the reduction of disease extent. nih.gov
Cumulative Pregnancy Rate (18-month follow-up) 33% 40% Rates were considered nearly alike between the two groups. nih.gov
Pain Recurrence Rate (follow-up) 57% 53% Similar rates of pain symptom recurrence were observed. nih.gov

Comparative studies have evaluated the efficacy of this compound against gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide acetate (B1210297), for treating endometriosis-associated pelvic pain. Research indicates that this compound is at least as effective as depot leuprolide acetate in providing pain relief. nih.gov

A multicenter, double-blind, randomized clinical trial involving 55 women demonstrated significant improvements in dysmenorrhea, deep dyspareunia, and nonmenstrual pain in both the this compound and leuprolide acetate treatment groups. nih.gov A key finding from this study was the difference in pain recurrence following the six-month treatment period. The recurrence of moderate or severe pain symptoms was substantially lower in the patients who received this compound (11.8%) compared to those who received leuprolide acetate (52.9%). nih.gov This suggests a tendency for a more prolonged pain reduction after this compound treatment compared to the GnRH agonist. nih.gov

Table 2: this compound vs. Leuprolide Acetate (LA) Efficacy in Endometriosis

Outcome Measure This compound Leuprolide Acetate Finding
Pain Relief (Dysmenorrhea, Dyspareunia, Nonmenstrual Pain) Significant Improvement Significant Improvement Both treatments were effective in improving all three pain symptoms. nih.gov
Recurrence of Moderate/Severe Pain (6-month follow-up) 11.8% (2 of 17 patients) 52.9% (9 of 17 patients) A significantly lower rate of pain recurrence was observed in the this compound group. nih.gov

Clinical comparisons between this compound and mifepristone (B1683876) have been conducted, particularly as postoperative adjuvant treatments for endometriosis. The findings suggest that both are safe and effective options. who.intnih.gov

In one study analyzing their efficacy after laparoscopic surgery, the total effective rate was 95% for the this compound group and 91.66% for the mifepristone group, with the difference not being statistically significant. who.int The recurrence rates were also low for both, at 5% for this compound and 8.33% for mifepristone, which were significantly lower than a control group's rate of 23.33%. who.intnih.gov Both treatments led to a decrease in serum estradiol (B170435) (E2) levels, with this compound showing a more pronounced reduction in one study. who.intnih.gov

Another area of research has explored the combination of these two compounds. A study evaluating mifepristone combined with this compound reported a total effective rate of 90.7%, which was significantly higher than the 77.3% effective rate observed in the group receiving this compound alone. nih.govresearcher.life This suggests a potential synergistic effect. The combination therapy also resulted in higher pregnancy rates during follow-up compared to this compound monotherapy. researcher.life

Table 3: this compound vs. Mifepristone Efficacy in Endometriosis

Study Design Outcome Measure This compound Mifepristone Finding
Comparative Study Total Effective Rate 95% 91.66% Both were effective, with no statistically significant difference. who.int
Recurrence Rate 5% 8.33% Both had significantly lower recurrence rates than the control group. who.intnih.gov
Combination Therapy vs. Monotherapy Total Effective Rate 77.3% (monotherapy) 90.7% (combination) The combination of mifepristone and this compound was significantly more effective than this compound alone. nih.govresearcher.life
Pregnancy Rate (12-month follow-up) 13.3% (monotherapy) 29.3% (combination) The combination therapy group had a significantly higher pregnancy rate. researcher.life

The comparative efficacy of this compound and dienogest (B1670515) is the subject of ongoing clinical investigation. A randomized controlled clinical trial is currently underway to evaluate the effects of implantable this compound compared to oral dienogest for relieving complaints related to endometriosis. clinicaltrials.govclinicaltrials.govcenterwatch.com

This prospective study aims to recruit 70 adult female patients who will be randomly allocated to receive either implantable this compound pellets or oral dienogest. clinicaltrials.govclinicaltrials.gov The trial will compare the therapies based on their effects on the severity of dysmenorrhea, dyspareunia, and non-cyclical pelvic pain, which will be assessed using both verbal and visual analogue scales. clinicaltrials.govclinicaltrials.gov Further outcome measures include the level of uterine bleeding, systemic effects on hormonal and lipid profiles, changes in endometriosis lesions and endometrial thickness via ultrasound, quality of life, and sexual function. clinicaltrials.govclinicaltrials.gov The results of this head-to-head comparison are anticipated to provide direct evidence on the relative efficacy of these two treatments for endometriosis.

The efficacy of this compound has been established in double-blind, randomized, placebo-controlled trials. In the first such trial for any endometriosis treatment, the impact of this compound was clearly demonstrated. nih.gov

The study found a significant difference in disease progression between the two groups. Among patients receiving a placebo, the disease deteriorated in 47% of cases. In stark contrast, none of the patients who were prescribed this compound experienced a deterioration of their endometriosis. nih.gov Furthermore, the research confirmed a statistically significant improvement in the disease state within the this compound group compared to the placebo group. nih.gov These findings affirm that this compound is an effective treatment for endometriosis. nih.gov A more recent clinical study is also underway to evaluate the safety and efficacy of a subdermal this compound implant against a placebo pellet for managing endometriosis-related pelvic pain. veeva.com

Table 4: this compound vs. Placebo Efficacy in Endometriosis

Outcome Measure This compound Placebo Finding
Disease Deterioration 0% (0 of 18 patients) 47% (8 of 17 patients) A statistically significant difference, with no disease deterioration in the this compound group (p = 0.002). nih.gov
Disease Improvement Statistically Significant Improvement No Significant Improvement This compound treatment resulted in a significant improvement of the disease compared with placebo (p = 0.004). nih.gov

Comparative studies have been conducted to assess the efficacy of this compound against Traditional Chinese Medicine (TCM) for the post-operative management of endometriosis. The results suggest that TCM can offer comparable benefits to this compound. thegroveclinic.com.auresearchgate.net

One randomized clinical trial compared a Chinese herbal medicine (CHM) formulation, Yiweining, with this compound for preventing the recurrence of stage III endometriosis after surgery. nih.gov The study found that the recurrence rates were very similar and not significantly different between the two groups: 5.0% for the Yiweining group and 5.3% for the this compound group. Both were significantly more effective than an untreated control group, which had a recurrence rate of 30.7%. nih.gov

Another systematic review concluded that post-surgical administration of CHM may provide benefits comparable to this compound in terms of symptomatic relief, but potentially with fewer side effects. thegroveclinic.com.au A multi-center clinical trial also found that the incidence and timing of endometriosis recurrence were not significantly different between a group treated with CM and a group treated with Western medicine (which included this compound or a GnRH-a). researchgate.net

Table 5: this compound vs. Traditional Chinese Medicine (TCM) Efficacy in Endometriosis

Comparison Outcome Measure This compound Traditional Chinese Medicine Finding
This compound vs. Yiweining (YWN) Post-operative Recurrence Rate (Stage III Endometriosis) 5.3% 5.0% Efficacy is similar, with no significant difference between the two groups. nih.gov
This compound vs. Chinese Herbal Medicine (CHM) Symptomatic Relief (Post-laparoscopy) Comparable Comparable No significant difference in rates of symptomatic relief was found. thegroveclinic.com.au
Western Medicine (this compound/GnRH-a) vs. Chinese Medicine (CM) Incidence of Recurrence Not Significantly Different Not Significantly Different The incidence and timing of recurrence were similar between the groups. researchgate.net

Systematic Reviews and Meta-Analyses on this compound's Efficacy

Systematic reviews and meta-analyses have been conducted to synthesize the available evidence on the efficacy of this compound, primarily in the context of endometriosis. A notable 2023 systematic review and meta-analysis provided a comprehensive evaluation of this compound's effectiveness for this condition. nih.goviasp-pain.orgconsensus.app The review included 16 studies, encompassing a total of 1,286 women, which compared this compound against other drug treatments, including placebo, Danazol, Mifepristone, Leuprolide acetate, and a traditional Chinese medicine formulation (Quyu Jiedu Recipe). nih.gov

The primary outcomes assessed in this meta-analysis were changes in dysmenorrhea, pelvic pain, and dyspareunia. nih.gov The analysis found that, when compared with other treatments, this compound was effective in relieving dysmenorrhea and pelvic pain. nih.govendonews.com It also showed a positive morphologic response in the ovary. endonews.com Furthermore, the review noted an increase in the pregnancy rate among women treated with this compound. endonews.com

Below is a summary of the findings from the systematic review, detailing the comparators and the observed outcomes for this compound.

Comparator Agent(s)Key Efficacy Findings for this compoundEvidence Quality Note
Placebo, Danazol, Mifepristone, Leuprolide acetate, Quyu Jiedu RecipeRelieved dysmenorrhea and pelvic pain. nih.govThe quality of the evidence provided is generally very low or unclear. endonews.com
Placebo, Danazol, Mifepristone, Leuprolide acetate, Quyu Jiedu RecipeDemonstrated positive morphologic response in the ovary. nih.govendonews.comConclusion should be interpreted with caution. nih.gov
Placebo, Danazol, Mifepristone, Leuprolide acetate, Quyu Jiedu RecipeAssociated with an increased pregnancy rate. nih.govendonews.comInsufficient data to clearly determine superior efficacy over some comparators. nih.gov

Considerations in Comparative Study Design and Interpretation

The design and interpretation of comparative clinical research involving this compound are subject to several critical considerations that can influence the validity and applicability of the findings. The existing body of literature, including individual trials and systematic reviews, highlights these complexities. nih.gov

Comparator Selection: The choice of a comparator agent is fundamental to the interpretation of a trial's results. This compound has been compared against various agents, each with a different mechanism of action and side-effect profile.

Danazol: A multicentre study randomized 269 patients to receive either this compound or danazol for six months. tandfonline.com This comparison is between two synthetic steroids with androgenic properties. The study found them to be similarly effective in reducing endometriosis symptoms and visible lesions. tandfonline.com

GnRH Agonists: A double-blind, double-dummy, randomized clinical trial compared this compound with leuprolide acetate, a gonadotropin-releasing hormone (GnRH) agonist. nih.gov This design compares different mechanisms of inducing a hypoestrogenic state. The study concluded that this compound is at least as effective as depot leuprolide acetate for pain relief. nih.gov

Progesterone (B1679170) Receptor Modulators: Clinical comparisons have been made with mifepristone, which has anti-progesterone effects. One study found no significant difference in the total effective rate for treating endometriosis post-laparoscopy between this compound (95%) and mifepristone (91.66%). who.int

Newer Progestins: An ongoing randomized controlled trial is designed to compare implantable this compound with oral dienogest, reflecting a need to evaluate this compound against more modern, commonly used treatments for endometriosis. clinicaltrials.gov

Endpoint Selection and Measurement: The outcomes measured in clinical trials are crucial for assessing efficacy. In endometriosis studies, this often involves subjective patient-reported outcomes, necessitating robust measurement tools.

Pain Assessment: Studies frequently use a visual analog scale (VAS) and a verbal rating scale to measure variations in dysmenorrhea, deep dyspareunia, and nonmenstrual pain. nih.gov

Objective Measures: Some studies include more objective endpoints, such as the elimination or reduction of visible endometriosis confirmed by laparoscopy. tandfonline.com Other objective measures can include changes in bone mineral density and serum lipid profiles, which are important for assessing the broader metabolic impact of the treatment compared to agents like GnRH agonists. nih.gov

Quality of Life and Function: More recent trial designs incorporate broader patient-centered outcomes. For example, the planned comparison with dienogest will assess quality of life using the Endometriosis Health Profile-30 (EHP-30) and sexual function with the Female Sexual Function Index (FSFI). clinicaltrials.gov

The following table summarizes key considerations in the design of comparative studies involving this compound.

Design ConsiderationExamples from this compound ResearchImpact on Interpretation
Choice of Comparator Danazol tandfonline.com, Leuprolide acetate (GnRH agonist) nih.gov, Mifepristone who.int, Dienogest clinicaltrials.govDetermines the clinical question being answered (e.g., efficacy vs. another androgenic agent, a GnRH agonist, or a modern progestin).
Primary and Secondary Endpoints Pain scores (VAS), laparoscopic assessment of lesions tandfonline.com, bone mineral density nih.gov, quality of life (EHP-30) clinicaltrials.gov, recurrence rates. who.intA combination of subjective (pain, quality of life) and objective (lesion size, bone density) endpoints provides a more comprehensive efficacy profile.
Study Methodology Multicenter, double-blind, double-dummy, randomized clinical trials. nih.gov Many older studies have an unclear risk of bias. endonews.comHigh-quality methodology (e.g., randomization, blinding) is crucial for minimizing bias and providing reliable evidence. The low quality of much of the existing evidence limits firm conclusions. nih.gov
Follow-up Period Studies include follow-up periods of 6-12 months after treatment completion to assess symptom recurrence. tandfonline.comnih.govLong-term follow-up is essential for evaluating the durability of treatment effects and the rate of symptom recurrence.

Preclinical and Translational Research Methodologies for Gestrinone

Animal Models in Gestrinone Research

Animal models are indispensable for studying complex physiological and pathological conditions in a living organism, offering insights that cannot be obtained from in vitro experiments alone.

Rodent models have been instrumental in investigating the in vivo effects of this compound on estrogen-dependent conditions such as endometriosis and uterine fibroids. In a rat model of endometriosis, where endometrial tissue is implanted onto the peritoneum, studies have shown that this compound can effectively antagonize the effects of estrogen on these implants. nih.gov This suggests a direct inhibitory action on the growth and viability of ectopic endometrial tissue. nih.gov

For uterine fibroids, a guinea pig model has been developed where the animals are first oophorectomized and then treated with estradiol (B170435) benzoate (B1203000) to induce leiomyoma-like features. nih.gov Research using this model demonstrated that this compound markedly suppressed the growth of these uterine leiomyomas. nih.gov Histological examination of the this compound-treated group revealed myometrium features similar to the control group, with no observable nodules. nih.gov Furthermore, this compound was found to inhibit the protein expression of estrogen and progesterone (B1679170) receptors in this model. nih.gov

A study on experimental endometriosis in rabbits also showed that this compound inhibits the growth of ectopic endometrial implants in a dose-dependent manner. The research indicated that this compound treatment led to a decrease in the weight and atrophy of these implants.

Table 1: Findings from Rodent Model Studies on this compound

Animal ModelCondition StudiedKey Findings with this compound TreatmentReference
RatEndometriosisEffectively antagonized estrogen's effects on the viability of endometrial implants. nih.gov
Guinea PigUterine LeiomyomaMarkedly suppressed the growth of uterine leiomyomas and inhibited estrogen and progesterone receptor expression. nih.gov
RabbitEndometriosisInhibited the growth of ectopic endometrial implants in a dose-dependent fashion, causing decreased weight and atrophy.

Non-human primates (NHPs), such as baboons and rhesus monkeys, are considered highly valuable models for endometriosis research due to their close phylogenetic relationship to humans. nih.govnih.gov Their reproductive anatomy and physiology, including a menstrual cycle similar in duration and endometrial remodeling to humans, make them particularly suitable for studying the pathogenesis and treatment of endometriosis. nih.gov

Spontaneous endometriosis occurs naturally in NHPs, and the disease can also be experimentally induced. nih.gov The baboon is often considered the most favorable NHP model because of its size and analogous reproductive system. nih.gov These models allow for the investigation of disease progression and provide a platform for the first-line validation of therapeutic targets and new medical treatment options. nih.govnih.gov While specific studies detailing the use of this compound in NHP models are not extensively documented in the reviewed literature, these models represent a crucial step in translational research for potential endometriosis therapies like this compound.

The design of preclinical studies for this compound is critical to ensure the results are relevant to human disease. A key consideration is disease mimicry , which involves creating an animal model that accurately reflects the human condition. For endometriosis, this is often achieved by surgically transplanting autologous uterine or endometrial tissue to ectopic locations, such as the peritoneum, in rodents. nih.gov This process is intended to simulate the retrograde menstruation theory of endometriosis development.

Hormonal induction is another vital aspect of experimental design, particularly for hormone-dependent diseases. Since endometriosis and uterine fibroids are estrogen-dependent, animal models often involve hormonal manipulation to create a relevant endocrine environment. For instance, in the guinea pig model of uterine leiomyomas, animals are oophorectomized to remove endogenous hormones and then treated with estradiol to stimulate the growth of uterine smooth muscle and nodule formation, thereby creating the disease state to be studied. nih.gov Similarly, in rat models of endometriosis, estrogen can be administered to promote the growth of endometrial implants, allowing researchers to study the antagonistic effects of compounds like this compound. nih.gov

In Vitro Research Methodologies

In vitro methodologies allow for controlled, detailed investigation of the cellular and molecular effects of this compound on specific cell types and tissues, complementing the systemic view provided by animal models.

Cell line studies are a cornerstone of in vitro research. Studies on cultured human uterine leiomyoma cells have shown that this compound significantly inhibits their growth in a concentration- and time-dependent manner. nih.gov The mechanism behind this suppression involves the regulation of the estrogen receptor alpha (ERα)/Src/p38 MAPK signaling pathway. nih.gov Specifically, this compound was found to reduce the expression of ERα and suppress the level of phospho-Tyr416-Src, while increasing the ratio of phospho-p38/p38 MAPK. nih.gov

Preclinical data have also evaluated this compound's effect on cancer cell lines. In studies with the triple-negative breast cancer cell line (MDA-MB-231), this compound caused a reduction in cell viability in a manner dependent on both concentration and time. The impact of this compound has also been observed to induce apoptosis in HeLa cells, a cervical cancer cell line.

Table 2: Summary of this compound Effects in Cell Line Studies

Cell LineCell TypeObserved Effects of this compoundReference
Human Uterine Leiomyoma CellsUterine Smooth Muscle TumorInhibited cell growth in a concentration- and time-dependent manner; regulated ERα/Src/p38 MAPK pathway. nih.gov
MDA-MB-231Breast CancerReduced cell viability in a concentration- and time-dependent manner.
HeLaCervical CancerInduced apoptosis.

Research using patient-derived tissues provides a direct link between preclinical findings and the clinical setting. In one study, the effects of this compound were investigated in both endometrial and endometriosis tissue obtained from patients undergoing surgery. nih.gov The analysis focused on the concentration of cytosol estrogen and progestin receptors and the activity of the enzyme 17 beta-hydroxysteroid dehydrogenase (17β-HSD). nih.gov The results showed that in the endometrium, this compound treatment led to a decrease in estrogen and progestin receptors and an induction of 17β-HSD activity, which are characteristic progestin actions. nih.gov Interestingly, these specific parameters remained unchanged in the endometriosis tissue samples, indicating a differential effect of the compound on eutopic versus ectopic endometrial tissue. nih.gov This type of research is crucial for understanding the tissue-specific responses to this compound.

Biomarker Analysis and Assays

In the preclinical and translational research of this compound, a comprehensive analysis of biomarkers is essential to elucidate its mechanism of action and therapeutic potential. These investigations typically involve a suite of assays designed to measure changes in hormonal profiles, receptor expression, enzymatic activity, and inflammatory pathways.

Steroid Hormone Level Determination (e.g., Estradiol, Progesterone, Testosterone (B1683101), SHBG)

A primary methodology in evaluating this compound involves the precise measurement of key steroid hormones and their binding globulins to understand its impact on the endocrine system. Research indicates that this compound therapy influences the balance of several hormones. For instance, studies have shown that while levels of 17 beta-estradiol (E2), estrone (B1671321) (E1), and progesterone remained within the normal follicular phase range during treatment, other significant changes were observed. nih.govdrugbank.com Specifically, total testosterone and sex hormone-binding globulin (SHBG) levels have been found to decrease, leading to a slight increase in free testosterone. nih.govdrugbank.com

Preclinical methodologies to determine these levels typically employ immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), or mass spectrometry-based techniques on biological samples like serum or plasma from animal models. These assays quantify the concentration of hormones, providing direct evidence of this compound's systemic effects. The reduction in SHBG is a notable finding, as it increases the bioavailability of androgens, which is consistent with some of the compound's observed activities. nih.gov

Interactive Data Table: Effect of this compound on Steroid Hormone Levels

BiomarkerObserved EffectResearch Finding
Estradiol (E2) No significant change (remains in follicular phase range)Studies report that 17 beta-estradiol levels are maintained within the physiological follicular phase range during this compound administration. nih.govdrugbank.com
Progesterone (P) No significant change (remains in follicular phase range)Progesterone concentrations are generally reported to stay within the normal range for the follicular phase of the menstrual cycle. nih.govdrugbank.com
Total Testosterone (TT) DecreaseA decrease in the total circulating levels of testosterone has been documented in clinical studies. nih.govdrugbank.com
Free Testosterone (FT) Slight IncreaseDespite a drop in total testosterone, a slight increase in the unbound, biologically active fraction of testosterone is observed. nih.govdrugbank.com
Sex Hormone-Binding Globulin (SHBG) DecreaseThis compound administration leads to a significant decrease in SHBG levels, which contributes to the rise in free testosterone. nih.govdrugbank.comnih.gov

Receptor Expression Analysis (e.g., ER, PR, AR)

This compound's pharmacological activity is mediated through its interaction with steroid hormone receptors. Therefore, a critical area of preclinical research is the analysis of Estrogen Receptor (ER), Progesterone Receptor (PR), and Androgen Receptor (AR) expression and binding. This compound exhibits a complex binding profile, acting on both central and peripheral steroid receptors. nih.govdrugbank.com It has a direct anti-progestogenic and anti-estrogenic effect on endometrial and ectopic endometrial receptors. drugbank.com

Binding affinity studies have revealed that this compound shows the highest affinity for ARs, followed by PRs, and a lesser affinity for ERs. nih.gov Despite its moderate binding to ERs, the resulting this compound-ER complex does not efficiently activate estrogen-responsive genes, contributing to its potent anti-estrogenic effects. nih.gov Methodologies used to assess receptor expression include immunohistochemistry (IHC) and Western blotting to quantify receptor protein levels in tissues, while ligand-binding assays are used to determine binding affinity. These analyses are crucial for understanding how this compound modulates cellular responses in target tissues like the endometrium and breast. nih.gov

Interactive Data Table: this compound Interaction with Steroid Receptors

ReceptorBinding AffinityFunctional Effect
Androgen Receptor (AR) HighestBinds with relatively high affinity, mediating mild androgenic and anabolic effects. nih.gov
Progesterone Receptor (PR) ModerateExhibits moderate binding affinity and functions as a progesterone antagonist (anti-progestogenic activity). nih.govpatsnap.com
Estrogen Receptor (ER) LowerBinds moderately but acts as an antagonist, as the complex does not efficiently activate estrogen-responsive genes. nih.gov

Enzyme Activity Measurement (e.g., Aromatase, 17β-HSD)

Investigating this compound's influence on steroidogenic enzymes is key to understanding its mechanism for reducing estrogen levels. The compound's anti-estrogenic potency is enhanced through its effects on enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Aromatase is responsible for converting androgens into estrogens, and its inhibition is a key therapeutic strategy in estrogen-dependent conditions. nih.gov Similarly, 17β-HSD1 catalyzes the conversion of the weak estrogen, estrone, into the highly potent estradiol. mdpi.com

Preclinical research methodologies involve in vitro enzyme activity assays using purified enzymes or cell lysates. These assays measure the rate of conversion of a substrate to its product in the presence of this compound. For example, an aromatase activity assay would quantify the conversion of androstenedione (B190577) to estrone. nih.gov Such studies have suggested that this compound's androgenic properties may contribute to the inhibition of aromatase activity, thereby suppressing estrogen production and proliferation of endometrial tissue. nih.govnih.gov

Interactive Data Table: this compound's Effect on Steroidogenic Enzymes

EnzymeFunction in SteroidogenesisReported Effect of this compound
Aromatase Converts androgens (e.g., androstenedione) to estrogens (e.g., estrone). nih.govInhibits aromatase activity, reducing local estrogen synthesis. nih.govnih.gov
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Converts the weak estrogen estrone to the highly potent estradiol. mdpi.comThis compound's anti-estrogenic action is increased by its effect on 17β-HSD. nih.gov

Inflammatory Marker Quantification (e.g., TNF-α, IL-6, IL-8, NF-Kβ)

The anti-inflammatory properties of this compound are central to its efficacy in treating conditions like endometriosis, which is characterized by chronic inflammation. nih.gov Preclinical and translational studies, therefore, focus on quantifying key inflammatory mediators. This compound has been shown to decrease the inflammatory activity of endometrial lesions. patsnap.com

Research indicates that this compound exerts its anti-inflammatory effects by acting on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-Kβ) pathway. nih.gov NF-Kβ is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Studies on other progestational compounds have demonstrated that they can attenuate TNF-α-induced IL-8 expression by reducing NF-κB activation in endometriotic cells. nih.gov Methodologies for quantifying these markers include ELISA for measuring cytokine protein levels in cell culture supernatants or tissue homogenates and electrophoretic mobility shift assays (EMSA) or reporter assays to assess NF-κB activation.

Interactive Data Table: this compound's Influence on Inflammatory Markers

Inflammatory MarkerRole in InflammationHypothesized/Observed Effect of this compound
TNF-α A key pro-inflammatory cytokine that can stimulate the production of other inflammatory mediators. nih.govThis compound is studied in the context of TNF-α-stimulated inflammatory environments. researchgate.net
IL-6 A pro-inflammatory cytokine involved in the acute phase response.Other progestins have been shown to suppress IL-6 secretion from endometriotic cells, suggesting a similar potential mechanism for this compound. researchgate.net
IL-8 A chemokine that attracts neutrophils and is involved in inflammatory processes. nih.govProgestational compounds can attenuate TNF-α-induced IL-8 expression, a pathway relevant to this compound's action. nih.govresearchgate.net
NF-Kβ A transcription factor that controls the expression of many pro-inflammatory genes. nih.govnih.govThis compound acts on NF-Kβ receptors, suggesting it modulates this key inflammatory pathway. nih.gov

Adverse Events and Physiological Impact: Mechanistic Research Insights

Androgenic Manifestations and Underlying Mechanisms

The androgenic properties of Gestrinone are a direct result of its ability to bind to and activate androgen receptors (ARs). patsnap.comwikipedia.org In fact, among steroid receptors, this compound demonstrates a high binding affinity for ARs. nih.gov This interaction can lead to increased concentrations of free testosterone (B1683101) by decreasing circulating levels of sex hormone-binding globulin (SHBG), thereby amplifying androgenic effects. wikipedia.orgdrugbank.com These effects manifest in various androgen-sensitive tissues.

Acne and seborrhea are among the most frequently reported androgenic side effects of this compound. mdpi.comnih.gov The underlying mechanism is tied to the pilosebaceous unit, which contains sebaceous glands that are highly sensitive to androgens. The binding of this compound to androgen receptors in these glands stimulates sebocyte proliferation and increases the production of sebum, an oily substance. mdpi.com Excessive sebum production (seborrhea) can clog hair follicles, creating an environment conducive to inflammation and the development of acne lesions. bionity.com Hyperinsulinemia, which can be influenced by hormonal therapies, may further promote androgen synthesis while reducing SHBG, thereby increasing bioavailable androgens that stimulate sebaceous gland activity. mdpi.com

A study analyzing the side effects of this compound reported the following incidences of androgenic effects on the skin:

Androgenic EffectIncidence Rate
Seborrhea71%
Acne65%
Data from a study on women taking 2.5 mg of oral this compound twice weekly. wikipedia.org

This compound's androgenic activity also affects hair follicles, leading to paradoxical effects: excessive growth of terminal hair in androgen-dependent areas (hirsutism) and, conversely, scalp hair loss (androgenic alopecia). wikipedia.orgnih.govpatsnap.com Hirsutism is an androgen-dependent disorder resulting from the interaction between circulating androgen levels and the sensitivity of the hair follicle to these hormones. nih.gov Androgens, including this compound, promote the transformation of fine, light-colored vellus hair into coarse, dark terminal hair in areas like the face, chest, and abdomen. medscape.com This process is mediated by the enzyme 5-alpha-reductase within the skin, which converts testosterone into the more potent dihydrotestosterone (B1667394) (DHT), a primary driver of this hair pattern. nih.govmedscape.com

Simultaneously, scalp hair follicles in genetically predisposed individuals respond negatively to androgens. The androgenic stimulus leads to a gradual miniaturization of the hair follicles, shortening the anagen (growth) phase of the hair cycle. nih.gov This results in the production of shorter, finer hairs and can eventually lead to visible scalp hair loss. wikipedia.orgnih.gov The decrease in SHBG caused by this compound further contributes to these effects by increasing the amount of free, active androgens available to interact with hair follicles. wikipedia.orgdrugbank.com

Changes to the voice, such as deepening (a lower fundamental frequency) and hoarseness, are recognized potential side effects of this compound. patsnap.comnih.govpatsnap.com These vocal changes are a direct consequence of the androgenic effect on the larynx, which is a secondary sexual organ sensitive to sex hormones. nih.govnih.gov Androgen receptors are present in the vocal fold cells. nih.gov Stimulation of these receptors by compounds like this compound can lead to an increase in the mass and thickness of the vocal folds, a process similar to the laryngeal changes that occur in males during puberty. nih.govnih.gov This structural alteration of the vocal folds results in a lower pitch and can cause vocal instability or hoarseness. nih.govresearchgate.net Unlike some other side effects, these voice changes may be irreversible. wikipedia.orgpatsnap.com

Clitoral enlargement, or clitoromegaly, is a potential androgenic side effect of this compound, though it is less common than cutaneous manifestations. wikipedia.orgbionity.com This effect is a sign of significant androgenic action and virilization. medscape.com The clitoris is composed of erectile tissue that is embryologically homologous to the penis and is rich in androgen receptors. Exposure to supraphysiological levels of androgens can stimulate the growth of this tissue, leading to its enlargement. bionity.com

Antiestrogenic Manifestations and Underlying Mechanisms

This compound exerts functional antiestrogenic activity through several mechanisms. Centrally, it acts on the hypothalamic-pituitary axis to inhibit the secretion of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH). patsnap.comwikipedia.org This suppression of the mid-cycle gonadotropin surge prevents ovulation and leads to a decline in ovarian hormone secretion, notably reducing circulating estradiol (B170435) levels by as much as 50%. wikipedia.orgdrugbank.com Peripherally, this compound has a direct antiprogestogenic and antiestrogenic effect on endometrial receptors, causing the atrophy of endometrial tissue. patsnap.comdrugbank.com

Amenorrhea (the absence of menstruation) and oligomenorrhea (infrequent menstruation) are common consequences of this compound's antiestrogenic and antiprogestogenic actions. wikipedia.orgpatsnap.com The suppression of FSH and LH secretion disrupts the normal cyclical development of ovarian follicles and the subsequent production of estrogen and progesterone (B1679170) that govern the menstrual cycle. patsnap.comwikipedia.org The resulting low-estrogen (hypoestrogenic) state prevents the proliferation of the endometrium (the uterine lining). patsnap.comdrugbank.com Furthermore, this compound's direct atrophic effect on the endometrium renders the lining thin and unable to undergo the normal cycle of growth and shedding that constitutes menstruation. patsnap.comnih.gov This hormonal and endometrial suppression leads to a high incidence of amenorrhea or oligomenorrhea during treatment. wikipedia.org

Menstrual EffectIncidence RateStudy Details
Amenorrhea50% to 58%Women taking 2.5 mg of oral this compound twice per week. wikipedia.org
Amenorrhea100%Women taking 5 mg of oral this compound per day. wikipedia.org

Hot Flushes

Hot flushes are a recognized adverse event associated with this compound, reported in approximately 24.2% of users in some studies. nih.gov The underlying mechanism is primarily attributed to the compound's potent anti-estrogenic properties. nih.govmims.com this compound interferes with the hypothalamic-pituitary-gonadal axis, leading to a decrease in the release of gonadotropins and subsequent suppression of ovarian steroid production. nih.govpatsnap.com This results in significantly reduced circulating levels of estrogen. patsnap.comwikipedia.org

This hypoestrogenic state is believed to cause a dysfunction of the central thermoregulatory centers in the hypothalamus. elsevier.com Normally, core body temperature is maintained within a narrow range. However, the decline in estrogen levels appears to narrow this thermoregulatory zone. nih.gov Consequently, small fluctuations in core body temperature that would typically go unnoticed can trigger an exaggerated heat-loss response, manifesting as a hot flush. cam.ac.uk This mechanism is analogous to the hot flushes experienced during menopause, which are also linked to a decline in estrogen levels. elsevier.comcam.ac.uk

Breast Atrophy/Hypoplasia

Breast atrophy, or a reduction in breast size, is a frequently reported physiological impact of this compound treatment, with studies indicating it affects around 23.7% to 29% of patients. nih.govwikipedia.org This effect is a direct consequence of the compound's multifaceted hormonal activities, primarily its anti-estrogenic and androgenic actions. wikipedia.orgnih.gov

The mechanism involves this compound's ability to bind to multiple steroid receptors. nih.gov It has an affinity for estrogen receptors (ERs) and progesterone receptors (PRs) in breast tissue. nih.gov By occupying these receptors, this compound antagonizes the proliferative effects of endogenous estrogens and progestogens, which are crucial for maintaining the glandular and adipose tissue of the breast. nih.govnih.gov This anti-estrogenic and anti-progestogenic activity leads to the atrophy of the endometrial-like tissue and a reduction in breast tissue volume. nih.govdrugbank.com Additionally, this compound's weak androgenic properties may also contribute to the reduction in breast size. wikipedia.org

Metabolic and Systemic Effects

Lipid Profile Alterations (HDL, VLDL, LDL, Triglycerides, Apoprotein B)

This compound administration has been shown to induce significant alterations in the lipid profile. Research indicates that the compound's androgenic and anti-estrogenic effects influence hepatic lipid metabolism. researchgate.net

Studies have consistently reported a notable decrease in high-density lipoprotein (HDL) cholesterol levels. drugbank.com Concurrently, levels of low-density lipoprotein (LDL) cholesterol and its associated apoprotein, Apoprotein B, have been observed to increase during therapy. drugbank.comresearchgate.net Furthermore, this compound has been shown to decrease total triglycerides and very low-density lipoprotein (VLDL) triglycerides. researchgate.netdrugbank.com

These changes are summarized in the table below, based on findings from clinical studies.

Lipid ParameterEffect of this compound
HDL Cholesterol Decrease
VLDL Cholesterol Decrease
LDL Cholesterol Increase
Triglycerides Decrease
Apoprotein B Increase

Hepatic Enzyme Elevations (Transaminases)

An increase in hepatic transaminase levels has been reported as a potential adverse effect of this compound, occurring in approximately 15.1% of patients in some reviews. nih.gov This suggests a degree of hepatotoxicity, necessitating the monitoring of liver function during treatment. mims.comnus.edu.sg

This compound is extensively metabolized in the liver, primarily through hydroxylation. wikipedia.orgdrugbank.com While the precise mechanism of drug-induced liver injury (DILI) from progestins is not fully elucidated, it is thought to be related to the direct hepatotoxic effects of the drug or its metabolites. semanticscholar.org Synthetic steroids can cause hepatocellular changes. jpccr.eu In the case of some progestins, it is hypothesized that they may be metabolized into compounds that can cause cholestatic injury. nih.gov The elevation in transaminases typically consists of a rise in serum aminotransferase levels without significant changes in alkaline phosphatase or bilirubin (B190676) and generally resolves after discontinuation of the drug. nih.gov

Impact on Bone Mineral Density

This compound therapy can have a negative impact on bone mineral density (BMD). nih.gov The primary mechanism behind this effect is the compound's anti-estrogenic activity, which leads to a reduction in circulating estrogen levels. nus.edu.sg Estrogen plays a crucial role in maintaining bone homeostasis by inhibiting bone resorption.

The hypoestrogenic state induced by this compound can disrupt the balance between bone formation and resorption, leading to a net loss of bone mass. nus.edu.sg This is a significant concern, particularly with long-term use, as it can increase the risk of osteoporosis. nus.edu.sg Abnormalities in bone mineral density have been reported in studies evaluating the safety profile of this compound. nih.gov

Changes in Thyroid-Binding Globulin and Thyroxine Levels

This compound has been shown to affect thyroid hormone parameters. Specifically, it leads to a decrease in the concentration of thyroid-binding globulin (TBG). drugbank.com TBG is the primary protein responsible for transporting thyroid hormones in the bloodstream.

A reduction in TBG levels results in a corresponding decrease in the total serum thyroxine (T4) levels. drugbank.com However, this change is generally not considered clinically significant because the levels of free thyroxine (the biologically active form) and thyroid-stimulating hormone (TSH) remain within the normal reference range. drugbank.com

Other Reported Physiological Impacts

This compound's influence on body weight is a notable physiological impact, with research indicating varied responses among individuals. The compound's anabolic and androgenic properties are considered key drivers of these changes. nih.gov A significant portion of studies reveals a tendency towards weight gain in patients. nih.govtg.org.au

A systematic review encompassing 32 articles found that the majority of studies (24 in total) reported significant weight gain associated with this compound use. nih.govtg.org.au This weight gain was observed in approximately 40% of the sample population and ranged from 0.9 to 8 kilograms per patient. nih.govtg.org.au The androgenic activity of this compound, a synthetic derivative of 19-nortestosterone, is a primary contributor to this effect. nih.govbionity.comwikipedia.org

Conversely, a smaller subset of research has documented weight loss or maintenance. Two studies noted that about 10% of patients experienced weight loss, while three other trials observed that approximately 15% of women maintained their weight during treatment. tg.org.au

The table below summarizes the reported changes in body weight from a systematic review.

Weight ChangePercentage of Patients AffectedReported Range of Weight Gain
Weight Gain ~40%0.9 to 8 kg
Weight Loss ~10%Not Specified
Weight Maintenance ~15%Not Applicable

Data compiled from a systematic review of 32 studies. tg.org.au

Changes in libido are another physiological impact associated with this compound. wikipedia.org Research has identified a decrease in libido as a recurring adverse event. tg.org.auendonews.com

A systematic review analyzing data from multiple studies reported that decreased libido occurred in 26.5% of cases. nih.govtg.org.au This effect is linked to the hormonal modulations induced by this compound, which include antiestrogenic and antiprogestogenic activities, as well as its interaction with androgen receptors. drugbank.compatsnap.com The compound's influence on the hypothalamic-pituitary-gonadal axis, leading to reduced ovarian steroid production, can also contribute to changes in libido. nih.govpatsnap.com

Clinical studies have reported the occurrence of cramps and other nonspecific symptoms in individuals using this compound. In a comprehensive systematic review, cramps were reported in 18.6% of patients. nih.govtg.org.au Other less frequent, nonspecific symptoms such as hoarseness have also been noted, occurring in approximately 3.5% of cases. nih.govtg.org.au

Concerns Regarding Embryotoxicity and Fetal Masculinization

Significant concerns exist regarding the use of this compound during pregnancy due to its potential for embryotoxicity and fetal masculinization. tg.org.audrugbank.com this compound is contraindicated in pregnancy. bionity.comwikipedia.org

The drug is reported to be embryotoxic in some animal studies. tg.org.audrugbank.com Furthermore, its androgenic properties pose a risk of masculinization of a female fetus. tg.org.audrugbank.com this compound is a synthetic steroid structurally related to the 19-nortestosterone group, and its binding to androgen receptors is the mechanistic basis for these androgenic effects. nih.govbionity.compatsnap.com Exposure to androgens during critical periods of fetal development can lead to the virilization of a female fetus. wikipedia.org Due to these risks, the use of barrier contraception is advised for patients during treatment, even though this compound inhibits ovulation. tg.org.au

Challenges, Limitations, and Future Research Directions for Gestrinone

Limitations of Existing Research

A comprehensive evaluation of gestrinone is hindered by several persistent issues within the body of existing scientific literature. These limitations span from the design of studies to the long-term data available.

Scarcity of Recent, Standardized Clinical Trials

The body of research on this compound suffers from a lack of extensive and recent studies. nih.gov Much of the foundational clinical work was conducted in the 1980s and 1990s, with a noticeable decline in large-scale, standardized trials in subsequent years. nih.gov A 2023 review highlighted that the randomized clinical trials available were poorly updated, contributing to the uncertainty surrounding its comparative efficacy. endonews.com This scarcity of modern research means that current medical and regulatory standards are often not met by the existing evidence base, making it challenging to fully assess its therapeutic profile in the context of contemporary medicine. nih.govnih.gov

Insufficient Long-term Safety and Efficacy Data

One of the most critical gaps in this compound research is the insufficiency of long-term safety and efficacy data. nih.govmdpi.com While short-term studies have provided some insights, the extended effects of this compound use, particularly concerning bone mineral density and lipid profiles, remain a concern that requires further investigation. nih.govnih.gov Most clinical trials have followed patients for relatively short periods, often six months to a year, with very few providing follow-up data extending for several years. nih.gov This lack of long-term evidence is a significant limitation, preventing a full understanding of the risks and benefits associated with prolonged therapy. nih.govresearchgate.net

Future Research Avenues and Priorities

To address the existing gaps and fully elucidate the therapeutic potential of this compound, future research must be strategically focused and methodologically sound. Key priorities include:

Conducting Large-Scale, Rigorous Clinical Trials: There is a pressing need for multicenter, prospective, randomized, double-blind, and placebo-controlled studies. nih.govnih.gov Such trials should be designed to meet current international standards for clinical research to provide high-quality evidence on efficacy and safety.

Standardization of Protocols: Future studies must employ standardized protocols, including consistent patient inclusion/exclusion criteria, validated outcome measures, and uniform treatment durations. This will allow for more reliable comparisons and meta-analyses.

Dose-Finding and Route Comparison Studies: Well-designed trials are required to directly compare different doses and administration routes (e.g., oral vs. subdermal implants). nih.govmdpi.com These studies should include pharmacokinetic analyses to better understand drug absorption, distribution, and metabolism. nih.gov

Long-Term Follow-up: Future research initiatives must incorporate long-term follow-up phases to systematically collect data on the safety and efficacy of this compound over extended periods. nih.govnih.gov This is crucial for assessing its impact on bone health, cardiovascular risk factors, and the recurrence of symptoms.

Exploring New Therapeutic Indications: While endometriosis is the primary indication, further research could explore this compound's utility in other estrogen-dependent conditions. nih.govnih.gov Pre-clinical and early-phase clinical studies could investigate its potential in areas like certain gynecological cancers, building on initial findings that suggest a possible protective effect. nih.gov

Biomarker Discovery: Research focused on identifying biomarkers could help predict patient response to this compound, allowing for more personalized treatment approaches in conditions like endometriosis. premier-research.com

Addressing these research priorities will be essential to clarify the role of this compound in modern therapeutics and to ensure its use is based on robust, high-quality scientific evidence. nih.govresearchgate.net

Elucidation of Novel Therapeutic Indications

While this compound is primarily approved for the treatment of endometriosis, its unique pharmacological profile suggests potential applications in other estrogen-dependent and related conditions. wikipedia.orgnih.gov Research is beginning to explore these novel therapeutic areas. Due to its androgenic and antiestrogenic properties, there is an expectation that this compound could offer benefits in improving muscle mass for patients with sarcopenia. nih.govmdpi.com

Further investigations are reevaluating its use for conditions such as:

Uterine fibroids wikipedia.orgmdpi.com

Heavy menstrual bleeding (menorrhagia) wikipedia.org

Lipedema nih.govmdpi.com

Hormone therapy in post-menopausal women nih.gov

The anti-inflammatory and antiestrogenic actions of this compound, which contribute to the regression of endometriotic lesions, may also be beneficial in reducing fibroid volume. mdpi.com Its ability to induce a prolonged state of amenorrhea makes it a candidate for managing chronic anemia resulting from excessive menstrual flow. nih.gov Future research is required to formally evaluate the long-term safety and efficacy of this compound for these potential new indications. nih.govresearchgate.net

Investigation of Long-term Outcomes and Disease Recurrence

A significant challenge in the management of endometriosis is the high rate of disease recurrence following treatment. Therefore, a critical area of future research for this compound is the investigation of long-term patient outcomes. Studies have shown that while this compound is effective in reducing endometriosis scores and symptoms, the disease can recur after treatment cessation. nih.gov

One prospective study with a five-year follow-up compared this compound with Buserelin intranasal spray. nih.gov It found that the "success" rates, defined as long-term remission, were similar and relatively low for both groups, with 36% for the this compound group and 33% for the Buserelin group. nih.gov The "failure" rates were 40% and 33%, respectively, indicating a substantial proportion of patients experienced recurrence. nih.gov

Another study comparing postoperative adjuvant therapy with Mifepristone (B1683876) and this compound found recurrence rates of 8.33% for the Mifepristone group and 5% for the this compound group, both significantly lower than a control group. who.int These findings highlight the need for more extensive, long-term follow-up studies to accurately determine recurrence rates and identify factors that may predict sustained remission after this compound therapy.

Comparative Effectiveness Research with Newer Therapies

This compound was developed during an era with fewer medical options for endometriosis. mdpi.com Today, the therapeutic landscape includes a variety of treatments, including gonadotropin-releasing hormone (GnRH) agonists and antagonists, and other progestins like Dienogest (B1670515). mdpi.comcenterwatch.com Consequently, a key research priority is to conduct rigorous comparative effectiveness studies to position this compound appropriately among these newer therapies.

Systematic reviews and meta-analyses have compared this compound to other treatments, but the evidence is often limited and of low quality. endonews.comnih.gov

Versus Danazol (B1669791): Some evidence suggests this compound may have some efficacy advantages over Danazol. endonews.comnih.gov

Versus Leuprolide Acetate (B1210297): Studies have compared this compound to the GnRH agonist Leuprolide acetate, with one multicenter, randomized, double-blind study evaluating its effect on pelvic pain. unica.it A tendency toward more prolonged pain reduction was noted after this compound treatment compared to Leuprolide acetate. unica.it

Versus Mifepristone: In a study of postoperative adjuvant therapy, this compound showed a slightly lower recurrence rate (5%) compared to Mifepristone (8.33%), though the difference was not statistically significant. who.int The total effective rate was 95% for this compound and 91.66% for Mifepristone. who.int

Versus Dienogest: A clinical trial is currently underway to compare the effects of implantable this compound with oral Dienogest in relieving complaints related to endometriosis. centerwatch.comclinicaltrials.gov

Future research must focus on well-designed, head-to-head clinical trials to clarify the comparative effectiveness and patient tolerance of this compound versus contemporary treatments. nih.gov

Comparative Agent Key Findings Citations
Danazol This compound may offer some efficacy advantages. endonews.comnih.gov
Leuprolide Acetate A trend towards more prolonged pain reduction was observed with this compound. unica.it
Mifepristone Showed comparable total effective rates (95% vs. 91.66%) and recurrence rates (5% vs. 8.33%) in a postoperative setting. who.int
Dienogest A comparative clinical trial is in progress to evaluate implantable this compound versus oral Dienogest. centerwatch.comclinicaltrials.gov

Pharmacogenomic Studies for Personalized this compound Therapy

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, offers a promising avenue for personalizing medical treatments. menopause.org.au Currently, there is significant variability in how individual patients respond to hormonal therapies like this compound. menopause.org.au Pharmacogenomic research has the potential to revolutionize the use of this compound by identifying genetic markers that predict therapeutic efficacy and susceptibility to side effects. jbclinpharm.orgyoutube.com

Future pharmacogenomic studies for this compound could focus on:

Metabolizing Enzymes: Identifying genetic variants in enzymes responsible for this compound metabolism, such as the cytochrome P450 family, which could influence the drug's availability and clearance. youtube.com

Hormone Receptors: Investigating polymorphisms in genes for progesterone (B1679170), androgen, and estrogen receptors, as variations in these receptors could alter tissue sensitivity to this compound.

Hormone Synthesis and Transport: Analyzing genes related to steroidogenesis and transport proteins like sex hormone-binding globulin (SHBG), which this compound is known to affect. nih.gov

By understanding a patient's genetic profile, clinicians could one day tailor this compound therapy to maximize efficacy while minimizing unwanted effects, representing a shift towards precision medicine in gynecology. menopause.org.aujbclinpharm.org

Research on Patient Quality of Life and Satisfaction

Studies are beginning to include validated instruments to measure these patient-centered outcomes. For instance, an ongoing clinical trial comparing this compound and Dienogest plans to use the Endometriosis Health Profile-30 (EHP-30) questionnaire to evaluate the impact of the treatments on patients' quality of life. centerwatch.comclinicaltrials.gov Other studies have noted improvements in painful symptoms, which directly contribute to a better quality of life. nih.govresearchgate.net

Future clinical trials should systematically include QoL assessments as primary or secondary endpoints to provide a more holistic view of this compound's therapeutic value from the patient's perspective.

Exploration of Specific Hormonal Pathway Modulation in Co-morbid Conditions

This compound exerts its effects through a complex interplay with multiple hormonal pathways. patsnap.com It has a high binding affinity for androgen and progesterone receptors and a lesser affinity for estrogen receptors. mdpi.comnih.gov Its antiestrogenic action is enhanced by inhibiting aromatase and modulating inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

This multifaceted mechanism of action suggests that this compound could modulate hormonal pathways relevant to co-morbid conditions, particularly those that are also estrogen-dependent. mdpi.com For example, its antiproliferative and antiangiogenic effects are being considered for their potential impact on conditions beyond endometriosis. mdpi.com Research into how this compound's modulation of specific receptors (e.g., androgen, progesterone, aldosterone (B195564), glucocorticoid) and signaling pathways could be beneficial in patients with co-existing conditions like uterine fibroids is a key area for future investigation. mdpi.comnih.gov

Development of Standardized Preclinical and Clinical Study Designs

A significant limitation in the existing body of research on this compound is the lack of methodological consistency and the generally low quality of evidence from many studies. endonews.comnih.gov Systematic reviews have pointed to limitations such as a small number of included studies, poorly updated randomized clinical trials, and an unclear risk of bias. endonews.com

To build a more robust evidence base for this compound, future research must adhere to standardized preclinical and clinical study designs. nih.gov This includes:

Standardized Endpoints: Clearly defining primary and secondary outcomes, including validated pain scores, disease staging, recurrence rates, and quality of life measures. clinicaltrials.gov

Rigorous Methodology: Implementing robust randomization, double-blinding where feasible, and adequate sample sizes to ensure statistical power. nih.gov

Modern Trial Designs: Employing innovative study designs like adaptive or platform trials to efficiently evaluate this compound against multiple comparators or in different patient subgroups. nih.gov

Regulatory Alignment: Designing trials that meet the rigorous standards of regulatory bodies to ensure the data generated is of sufficient quality for decision-making. youtube.com

By adopting standardized and high-quality research practices, the scientific community can more definitively establish the safety, efficacy, and role of this compound in modern medicine. nih.gov

Regulatory and Public Health Implications of Off-Label Use

This compound, a synthetic steroid, is approved in several countries in Europe, Latin America, and Australia primarily for the treatment of endometriosis. wikipedia.orgnih.govncats.io However, its use extends beyond this approved indication into several "off-label" applications, which raises significant regulatory and public health concerns. Off-label use is the practice of prescribing a medication for a condition, population, or in a manner not specified in the drug's approved labeling. nih.govnber.org While this can be a valuable practice in medicine, it requires careful consideration of the evidence, especially when robust data on safety and efficacy for the unapproved use are lacking. nber.org

The primary off-label applications of this compound include the management of uterine fibroids and heavy menstrual bleeding. wikipedia.org It has also been investigated as a hormonal contraceptive, though a relatively high failure rate prevented its recommendation for this purpose. wikipedia.orgdrugbank.com More recently, a concerning trend has emerged involving the use of this compound subcutaneous implants for aesthetic purposes, leveraging its anabolic properties to promote muscle gain and fat reduction. nih.govresearchgate.netresearchgate.netresearchgate.net This particular off-label application, often occurring without adequate medical supervision, is a focal point of public health discussions due to the insufficient evidence supporting its safety and efficacy for such uses. nih.govnih.gov

The regulatory landscape for this compound is fragmented. The medication is not available in the United States or Canada. wikipedia.orgmednexus.org In regions where it is approved, its use is intended for specific gynecological conditions. nih.gov The off-label use for aesthetic enhancement falls into a regulatory grey area, with health authorities and medical societies expressing concern over its unregulated and widespread application. researchgate.net Furthermore, due to its anabolic effects, this compound is banned in competitive sports by the International Olympic Committee and the World Anti-Doping Agency. wikipedia.orgresearchgate.netchemeurope.com

From a public health perspective, the unsupervised, off-label use of this compound presents several risks. The evidence base for its safety, particularly for long-term or aesthetic use, is limited and often derived from studies with methodological weaknesses or outdated data. nih.govendonews.com The androgenic and antiestrogenic properties of the drug can lead to a range of side effects, and without medical oversight, users may not be adequately informed or monitored for potential adverse events. wikipedia.orgnih.govnih.gov These events can include cardiovascular complications, hormonal imbalances, and psychological disorders. nih.gov

There is a consensus in the scientific community on the need for enhanced regulatory oversight and further standardized research to fully understand the risk-benefit profile of this compound, especially for its non-approved indications. nih.govresearchgate.net The lack of high-quality, current evidence poses a significant challenge for healthcare providers and public health bodies in guiding safe practices and mitigating the potential health risks associated with the off-label and unsupervised use of this hormone. nih.gov The economic burden on healthcare systems to manage adverse effects resulting from improper off-label use is also a considerable public health concern. nih.gov

The following table summarizes the key uses of this compound and the associated regulatory and evidence-based considerations.

IndicationRegulatory StatusLevel of Evidence/ConcernKey Public Health Implications
EndometriosisApproved in Europe, Latin America, Australia nih.govncats.ioPrimary approved clinical use nih.govMedically supervised use for an approved indication.
Uterine FibroidsOff-Label wikipedia.orgnih.govSome studies exist, but data is limited wikipedia.orgresearchgate.netRequires careful risk-benefit assessment by a healthcare provider.
ContraceptionOff-Label (Investigational) wikipedia.orgnus.edu.sgConsidered to have too high a failure rate wikipedia.orgRisk of unintended pregnancy.
Aesthetic Enhancement (Anabolic Effects)Off-Label nih.govresearchgate.netresearchgate.netInsufficient evidence of safety and efficacy; High concern nih.govresearchgate.netSignificant risk of adverse effects, often used without medical supervision, banned in sports. wikipedia.orgnih.govnih.gov

常见问题

Q. What experimental design considerations are critical when evaluating Gestrinone’s efficacy in preclinical models of endometriosis or uterine fibroids?

To assess this compound’s efficacy, researchers must:

  • Select appropriate disease models : Use hormonally induced rodent models (e.g., endometrial implant models in rats) that mimic human pathophysiology .
  • Standardize dosing protocols : this compound’s anti-progestogenic effects are dose-dependent; employ dose-response studies (e.g., 0.5–2.5 mg/kg/day) to balance efficacy and adverse effects like osteoporosis .
  • Include dual control groups : Compare against both untreated cohorts and standard therapies (e.g., leuprolide) to contextualize therapeutic outcomes .
  • Measure biomarkers : Quantify serum gonadotropin levels (LH/FSH) and tissue-specific markers (e.g., progesterone receptor density) to validate mechanistic hypotheses .

Q. How can researchers standardize protocols for this compound’s in vitro assays to ensure reproducibility?

  • Cell line validation : Use hormone-responsive endometrial or myometrial cell lines (e.g., Ishikawa or HuLM cells) with confirmed receptor expression profiles .
  • Define solvent controls : this compound’s low solubility in methanol necessitates vehicle controls (e.g., DMSO at ≤0.1% v/v) to exclude solvent-induced artifacts .
  • Optimize incubation times : Time-course experiments (24–72 hours) are critical, as prolonged exposure may confound results due to metabolite accumulation .
  • Report purity and storage : Specify batch-specific purity (≥98%) and storage conditions (-20°C for stock solutions) to minimize variability .

Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in longitudinal studies?

  • Sampling frequency : Collect plasma/tissue samples at intervals (e.g., 0, 6, 12, 24h post-administration) to capture metabolite kinetics (e.g., ethynylestradiol derivatives) .
  • LC-MS/MS validation : Use liquid chromatography-tandem mass spectrometry with isotope-labeled internal standards for sensitive quantification .
  • Non-compartmental analysis : Calculate AUC, Cmax, and half-life to correlate exposure with therapeutic outcomes (e.g., fibroid volume reduction) .

Advanced Research Questions

Q. How can contradictory data on this compound’s osteoporotic effects be resolved across different experimental models?

Contradictions arise from species-specific metabolism and study duration. To address this:

  • Compare in vitro vs. in vivo models : Human osteoblast cultures may lack metabolic enzymes present in rodents, altering drug effects .
  • Longitudinal bone density monitoring : Use micro-CT scans in long-term studies (≥6 months) to differentiate transient bone turnover from irreversible loss .
  • Evaluate dose thresholds : Identify no-observed-adverse-effect levels (NOAELs) through meta-analysis of existing datasets .

Q. What multi-omics approaches can elucidate this compound’s off-target effects in non-reproductive tissues?

  • Transcriptome profiling : RNA-seq of liver/kidney tissues can reveal metabolic pathway perturbations (e.g., cytochrome P450 regulation) .
  • Proteomic integration : Combine with SILAC-based proteomics to detect post-translational modifications linked to adverse effects (e.g., collagen degradation in bone) .
  • Network pharmacology : Use tools like STRING-DB to map interactions between this compound-targeted proteins and off-tissue signaling hubs .

Q. How can this compound be repositioned for oncology research, as suggested by transcriptomic connectivity mapping?

  • Transcriptome-driven drug repurposing : Compare gastric cancer gene signatures (e.g., from TCGA) against Connectivity Map (CLUE) datasets to identify negative correlations with this compound’s expression profile .
  • Validate anti-proliferative effects : Test in patient-derived xenograft (PDX) models of hormone-resistant cancers (e.g., triple-negative breast cancer) .
  • Mechanistic follow-up : Investigate this compound’s inhibition of kinases or epigenetic regulators (e.g., HDACs) through kinome-wide screens or ChIP-seq .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s long-term safety in clinical cohorts?

  • Propensity score matching : Adjust for confounders (e.g., age, baseline BMD) when comparing this compound users vs. non-users .
  • Adverse event triangulation : Cross-reference EHR data with patient-reported outcomes (PROs) to capture underreported effects (e.g., mood disorders) .
  • Sensitivity analyses : Test robustness by excluding outliers or varying exposure definitions (e.g., cumulative dose vs. duration) .

Methodological Guidelines

Q. How should researchers design mixed-methods studies to evaluate this compound’s patient-reported outcomes (PROs)?

  • Quantitative phase : Use validated questionnaires (e.g., EHP-30 for endometriosis) with Likert scales to quantify symptom severity .
  • Qualitative follow-up : Conduct semi-structured interviews to explore unmeasured domains (e.g., psychosocial impacts) .
  • Data integration : Apply triangulation matrices to reconcile discordant quantitative-qualitative findings .

Q. What statistical methods are appropriate for analyzing this compound’s non-linear dose-response relationships?

  • Non-parametric regression : Use fractional polynomial or spline models to identify inflection points in efficacy-toxicity curves .
  • Bayesian hierarchical modeling : Account for inter-study heterogeneity in meta-analyses of preclinical data .
  • Benchmark dose (BMD) modeling : Estimate doses associated with predefined effect sizes (e.g., 10% reduction in fibroid volume) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gestrinone
Reactant of Route 2
Gestrinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。